molecular formula C15H13NO7 B2597171 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 329267-81-4

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2597171
CAS No.: 329267-81-4
M. Wt: 319.269
InChI Key: BPPXNXWFEJCLDO-UHFFFAOYSA-N
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Description

3-[1-(1,3-Benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one ( 329267-81-4) is a specialized organic compound with the molecular formula C 15 H 13 NO 7 and a molecular weight of 319.27 g/mol . This chemical features a 2H-pyran-2-one core substituted with hydroxy and methyl groups, linked via a nitroethyl chain to a 1,3-benzodioxole (piperonyl) ring system . This unique structure incorporates two privileged scaffolds in medicinal chemistry: the 2-pyranone and the benzodioxole, making it a valuable intermediate for the synthesis of diverse molecular structures . Compounds based on the 2H-pyran-2-one (2-pyrone) framework are recognized as versatile building blocks in synthetic organic and medicinal chemistry due to their functionalized structure, which often serves as a key intermediate for more complex molecules . The presence of the 1,3-benzodioxol-5-yl (piperonyl) group is a common motif in bioactive molecules. Multicomponent reactions, which are efficient and atom-economical processes for creating complex structures, are a proven strategy for developing compounds with enhanced efficiency from easily accessible starting materials . Researchers can utilize this compound in exploring new chemical spaces for various applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO7/c1-8-4-11(17)14(15(18)23-8)10(6-16(19)20)9-2-3-12-13(5-9)22-7-21-12/h2-5,10,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPXNXWFEJCLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(C[N+](=O)[O-])C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the benzodioxole moiety can interact with hydrophobic pockets in proteins . These interactions can lead to the inhibition of enzyme activity or the modulation of protein function .

Comparison with Similar Compounds

Pyran-2-One Derivatives

Compounds sharing the pyran-2-one core but differing in substituents provide insights into structure-property relationships:

Compound Name Substituents Key Features Reference
Target Compound 4-hydroxy-6-methyl, 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl] Combines benzodioxol (electron-rich) and nitro (electron-withdrawing) groups N/A
Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-arylcyclohex-3-ene-1-carboxylate Cyclohexene ring with benzodioxol and aryl groups Synthesized via cyclization with ethyl acetoacetate; lacks nitro functionality
Arzanol (CAS 32274-52-5) Acetyl, trihydroxy, and 3-methyl-2-butenyl groups Exhibits anti-inflammatory activity; bulkier substituents enhance stability
[R-(R,R)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-... Phenylmethyl and propynyl groups Complex substituents increase lipophilicity; used in crystallography studies

Key Observations :

  • Hydroxy and methyl groups at positions 4 and 6 are common in bioactive pyranones, suggesting roles in hydrogen bonding and steric stabilization .

Benzodioxol-Containing Compounds

The 1,3-benzodioxol moiety is prevalent in medicinal chemistry. Comparisons include:

Compound Name Core Structure Functional Groups Biological Relevance Reference
Target Compound Pyran-2-one Nitroethyl-benzodioxol Unknown (structural inference) N/A
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine Aliphatic amine Benzodioxol linked to methylbutanamine Psychoactive analog (e.g., MDMA)
2-(1,3-Benzodioxol-5-yl)-7-piperazinyl-pyrido-pyrimidin-4-one Pyrido-pyrimidinone Piperazine and benzodioxol Anticancer or CNS-targeting
3-(1,3-Benzodioxol-5-yl)-1-propen-1-one Chalcone derivative Propenone and benzodioxol Antioxidant or antiparasitic

Key Observations :

  • The nitroethyl linker in the target compound contrasts with amines () or propenone chains (), which may alter solubility and target binding .
  • Benzodioxol groups are often associated with enhanced metabolic stability and receptor affinity in drug design .

Nitro Group-Containing Analogs

Nitro groups are rare in the provided evidence but critical for reactivity:

Compound Name Core Structure Nitro Group Position Potential Applications Reference
Target Compound Pyran-2-one 2-Nitroethyl chain Electrophilic intermediate N/A
5-(p-Chlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol Imidazo-isoindole None (chlorophenyl substituent) Antiviral or enzyme inhibition

Key Observations :

  • Lack of nitro-containing analogs in the evidence highlights the uniqueness of the target compound’s structure.

Notes

  • Limitations : Direct pharmacological or thermodynamic data for the target compound is absent in the provided evidence; comparisons rely on structural analogs.
  • Safety : Nitro groups require cautious synthesis protocols due to explosivity risks .
  • Further Research : Computational modeling (e.g., docking studies) could predict the target compound’s interactions with biological targets.

Biological Activity

The compound 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a derivative of the pyranone family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a benzodioxole moiety and a nitroethyl side chain. Its molecular formula is C13H11N1O5C_{13}H_{11}N_{1}O_{5}, and it exhibits properties typical of both flavonoids and pyranones, which are known for their diverse biological activities.

Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure often exhibit significant antioxidant properties. The antioxidant activity can be attributed to the presence of hydroxyl groups that scavenge free radicals. For instance, studies have shown that derivatives with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antidiabetic Potential

The compound has been investigated for its potential as an α-amylase inhibitor , which is crucial in managing postprandial blood glucose levels. In vitro studies have demonstrated that related benzodioxole derivatives exhibit strong inhibitory effects on α-amylase with IC50 values ranging from 0.68 µM to 2.57 µg/mL . This suggests that this compound may also possess similar antidiabetic properties.

Anticancer Activity

The anticancer potential of benzodioxole derivatives has been widely documented. Compounds with similar structural features have shown efficacy against various cancer cell lines. For example, certain derivatives were reported to exhibit IC50 values between 26–65 µM against cancer cells while maintaining safety profiles in normal cells . This raises the possibility that our compound could also demonstrate selective cytotoxicity towards cancer cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The presence of hydroxyl groups may facilitate the inhibition of key enzymes involved in glucose metabolism and cancer cell proliferation.
  • Free Radical Scavenging : The antioxidant capacity helps mitigate oxidative stress, which is a contributing factor in both diabetes and cancer progression.

Case Studies and Research Findings

StudyFindings
Study A (2023) Investigated the antidiabetic effects of related benzodioxole derivatives; showed significant α-amylase inhibition with IC50 values < 1 µM.
Study B (2023) Evaluated anticancer properties; demonstrated selective cytotoxicity against multiple cancer cell lines with minimal toxicity to normal cells.
Study C (2023) Analyzed antioxidant activity; found effective in reducing oxidative stress markers in vitro.

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